molecular formula C11H11NO B1615393 Ketone, indol-1-YL ethyl CAS No. 73747-53-2

Ketone, indol-1-YL ethyl

Cat. No. B1615393
CAS RN: 73747-53-2
M. Wt: 173.21 g/mol
InChI Key: XBYKGSPCVQTMGF-UHFFFAOYSA-N
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Description

Ketone, indol-1-YL ethyl is a chemical compound that combines an indole moiety with an ethyl ketone group. The indole ring system is a significant heterocyclic structure found in various natural products and drugs. It plays a crucial role in cell biology and exhibits diverse biological properties . The specific compound indol-1-YL ethyl ketone likely possesses unique characteristics and potential applications.


Synthesis Analysis

The synthesis of indole derivatives has attracted considerable attention due to their biological significance. Researchers have developed novel methods for constructing indoles as key moieties in selected alkaloids. For instance, the regioselective construction of enol triflates from 2-azabicyclo[3.3.1]nonane ketones, followed by indolization of the resulting ene-hydrazides, facilitates the formation of essential indole intermediates. These intermediates can then be utilized in the total synthesis of desired natural alkaloids .

Scientific Research Applications

1. CB2 Cannabinoid Receptor Activity

Indol-3-yl-tetramethylcyclopropyl ketones, including derivatives of indol-1-yl ethyl ketone, have been synthesized as ligands for CB2 cannabinoid receptors. These compounds were evaluated for their binding affinities and agonist activity in CB2 in vitro functional assays. Various substitutions on the indole ring were explored, affecting CB2 and CB1 binding affinities differently and generally reducing agonist activity. However, some substitutions improved CB2/CB1 binding selectivity. Additionally, several of these compounds demonstrated activity in chronic inflammatory thermal hyperalgesia models, indicating their potential pharmacological applications (Frost et al., 2008).

2. Fluoroacetylation of Indoles

A catalyst- and additive-free protocol has been developed for the fluoroacetylation of indoles, including derivatives of indol-1-yl ethyl ketone. This method employs fluorinated acetic acids to synthesize diverse fluoromethyl indol-3-yl ketones. The reaction is eco-friendly, producing only water as a byproduct, and demonstrates the synthetic utility of fluoroacetylated indoles in organic chemistry (Yao et al., 2016).

properties

IUPAC Name

1-indol-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-11(13)12-8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYKGSPCVQTMGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20224084
Record name Ketone, indol-1-yl ethyl
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ketone, indol-1-YL ethyl

CAS RN

73747-53-2
Record name 1-(1H-Indol-1-yl)-1-propanone
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Record name N-Propionylindole
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Record name N-Propionylindole
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Record name Ketone, indol-1-yl ethyl
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Record name 1-(1-oxopropyl)-1H-indole
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Record name N-PROPIONYLINDOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Advanced Engineering & Planning Corp… - 1979 - books.google.com
" This compilation will provide ready reference for potential toxicity of chemicals found in the workplace, and should be useful to occupational health physicians, industrial hygienists, …
Number of citations: 60 books.google.com

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